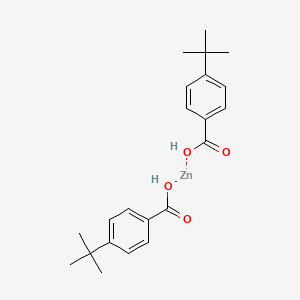
Zinc p-t-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc p-t-butylbenzoate: is an organic zinc compound with the chemical formula C22H26O4Zn . It is commonly used in organic synthesis as a catalyst and stabilizer. The compound typically appears as a white crystalline powder or crystals and is soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc p-t-butylbenzoate is usually synthesized by reacting p-t-butylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure conditions to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc p-t-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Zinc p-t-butylbenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, plastics, and other industrial materials due to its stabilizing properties
Mécanisme D'action
The mechanism by which zinc p-t-butylbenzoate exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. This property makes it an effective catalyst in many organic reactions. Additionally, the zinc ion can interact with biological molecules, potentially influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
- Zinc benzoate
- Zinc acetate
- Zinc p-toluenesulfonate
- Zinc 4-tert-butylbenzoate
Comparison: Zinc p-t-butylbenzoate is unique due to its specific structure, which includes a p-t-butyl group. This structural feature imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced catalytic activity. Compared to zinc benzoate and zinc acetate, this compound offers better performance in certain catalytic applications due to its bulkier substituent .
Propriétés
Formule moléculaire |
C22H28O4Zn |
|---|---|
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
4-tert-butylbenzoic acid;zinc |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13); |
Clé InChI |
DSKHXQRTXYXKJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


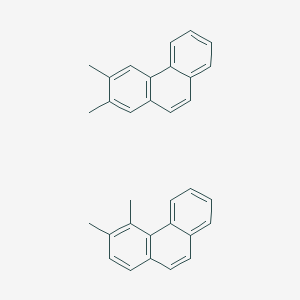
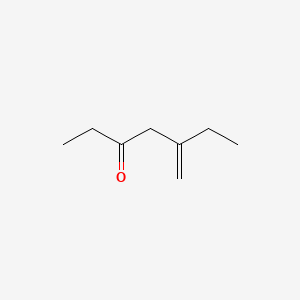
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
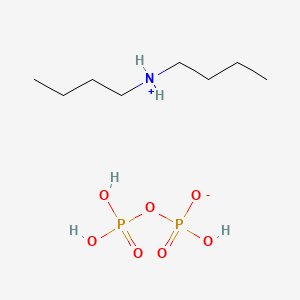
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
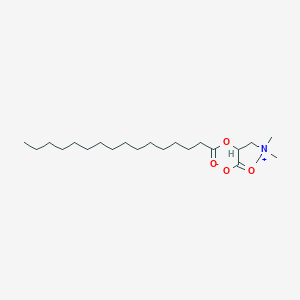
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
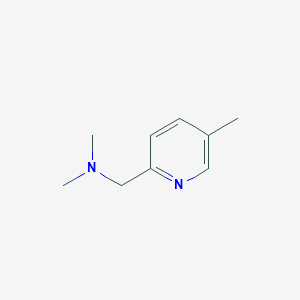
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)

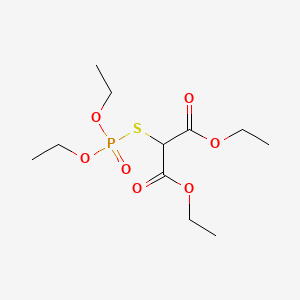
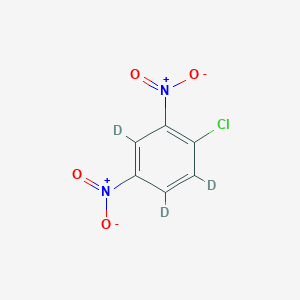
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
